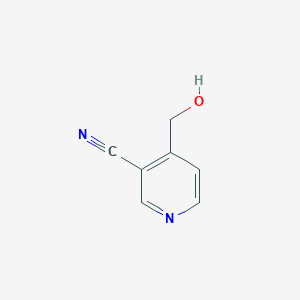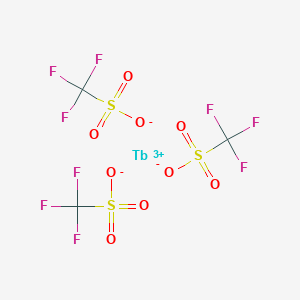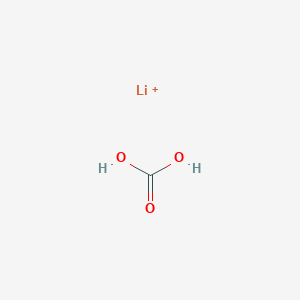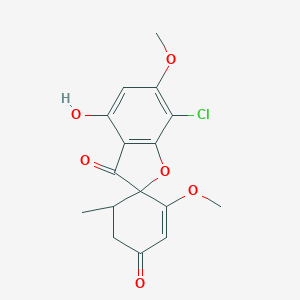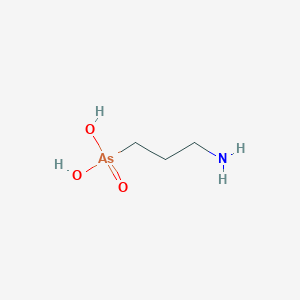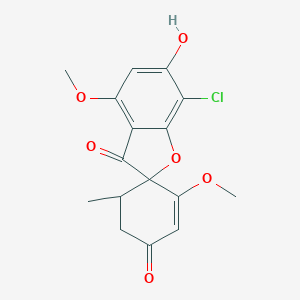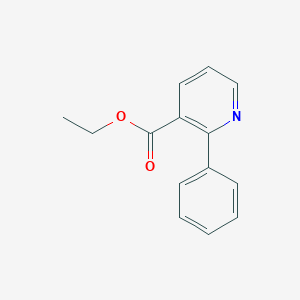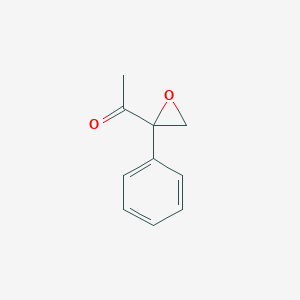
2-Phenyl-2-acetyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-2-acetyloxirane, also known as α-phenylglycidyl acetate, is a chemical compound that belongs to the group of glycidyl ethers. It is widely used in various scientific research applications due to its unique properties, such as its ability to act as a reactive intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-2-acetyloxirane involves the opening of the epoxide ring by various nucleophiles, such as water, alcohols, and amines. The resulting intermediate can then undergo further reactions to form various organic compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-Phenyl-2-acetyloxirane. However, it is known to be a skin irritant and can cause respiratory irritation if inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Phenyl-2-acetyloxirane has several advantages for use in lab experiments. It is a readily available and inexpensive chemical that can be easily synthesized. It is also a reactive intermediate that can be used in the synthesis of various organic compounds. However, it is a skin irritant and can cause respiratory irritation if inhaled, which can be a limitation for lab experiments.
Direcciones Futuras
There are several future directions for the use of 2-Phenyl-2-acetyloxirane in scientific research. One potential application is in the development of new chiral auxiliaries for asymmetric synthesis. It could also be used in the synthesis of new organic compounds with potential pharmaceutical applications. Additionally, further research could be done on the biochemical and physiological effects of 2-Phenyl-2-acetyloxirane to better understand its potential risks and benefits.
Métodos De Síntesis
2-Phenyl-2-acetyloxirane can be synthesized by the reaction of phenylmagnesium bromide with ethyl chloroacetate, followed by the reaction of the resulting intermediate with epichlorohydrin. The reaction yields α-phenylglycidyl acetate as a colorless liquid with a boiling point of 120-122°C.
Aplicaciones Científicas De Investigación
2-Phenyl-2-acetyloxirane is widely used in scientific research for its ability to act as a reactive intermediate in organic synthesis. It is commonly used in the synthesis of various organic compounds, such as epoxides, alcohols, and ketones. It is also used in the preparation of chiral auxiliaries, which are used in asymmetric synthesis.
Propiedades
Número CAS |
154881-54-6 |
|---|---|
Nombre del producto |
2-Phenyl-2-acetyloxirane |
Fórmula molecular |
C10H10O2 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
1-(2-phenyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C10H10O2/c1-8(11)10(7-12-10)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Clave InChI |
BBIGGMLHFLDZMF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CO1)C2=CC=CC=C2 |
SMILES canónico |
CC(=O)C1(CO1)C2=CC=CC=C2 |
Sinónimos |
Ethanone, 1-(2-phenyloxiranyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl methoxy[(methoxycarbonyl)amino]acetate](/img/structure/B117650.png)
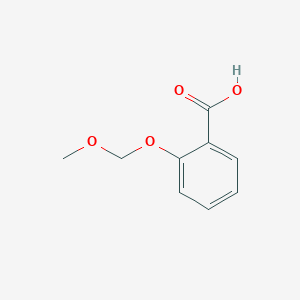
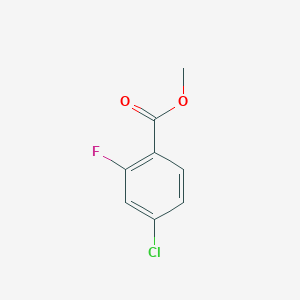
![(7R,8R,9S,13S,14S)-7,13-Dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B117660.png)

